氮化磷

描述

Phosphorous Nitride: Comprehensive Analysis

Synthesis Analysis

The synthesis of phosphorus-doped carbon nitride materials involves thermal reactions and solvothermal methods. For instance, phosphorus-doped graphitic carbon nitride nanotubes are synthesized through a one-step thermal reaction of melamine and sodium hypophosphite monohydrate, which generates phosphine gas and induces the formation of nanotubes . Similarly, nickel phosphide electrocatalysts are synthesized from hybrid metal phosphonates through thermal treatment under a hydrogen/argon atmosphere . A sol-gel mediated thermal condensation of dicyandiamide is used to synthesize P- and F-co-doped amorphous carbon nitride . These methods highlight the versatility of synthesis approaches for phosphorus-doped materials .

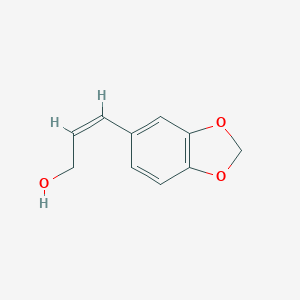

Molecular Structure Analysis

The molecular structure of phosphorus-doped carbon nitride materials is characterized by the doping of phosphorus into the graphitic carbon nitride framework. Advanced characterization techniques such as NMR and XPS indicate that phosphorus is substitutionally doped at specific sites within the carbon nitride frameworks . The doping process can lead to changes in the electronic structure, such as band gap narrowing, which is crucial for their photocatalytic activity .

Chemical Reactions Analysis

Phosphorus-doped carbon nitride materials are involved in various chemical reactions, particularly photocatalytic processes. These materials have been used for the reduction of CO2 to produce CO and CH4, the reduction of nitrobenzenes, and the photodegradation of contaminants . The presence of phosphorus enhances the photocatalytic activity by improving charge carrier transfer and increasing light absorption .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus-doped carbon nitride materials are significantly influenced by the doping of phosphorus. These materials exhibit enhanced photocatalytic activity, increased BET surface area, and unique mesoporous structures . The co-doping with elements such as fluorine can further enhance the visible light absorption and photocatalytic activity . The introduction of phosphorus also imparts Brønsted acidity to the materials, making them effective for acid-base bi-functional catalysis .

科学研究应用

在照明中的发光行为

- 电荷变化和结构有序性:氮化磷荧光粉专为白光发光二极管 (LED) 应用而定制。阳离子取代等改性可以增强发光行为。这涉及电荷变化和氮化物簇的重新排列,从而提高光致发光强度和热稳定性 (Tsai 等,2015)。

光催化

- 硝基苯的光催化还原:用作光催化剂的磷掺杂碳氮化物在可见光下对硝基苯的还原表现出很高的活性。这证明了氮化磷在环境应用中的实用性 (Kumar 等,2016)。

磷结构的保护性封端

- 磷同素异形体的封端层:用六方氮化硼或石墨烯等单层封端的磷可以防止在环境条件下降解。这一应用对于各种磷结构的稳定性至关重要 (Rivero 等,2014)。

用于 LED 的荧光粉材料

- 硅基氮氧化物和氮化物荧光粉:由于其宽激发带和吸收蓝光到绿光的能力,这些材料对于固态照明和显示器非常重要。这使得它们适用于白光 LED (Xie 和 Hirosaki,2007)。

废水中的生物除磷

- 亚硝酸盐在废水处理中的影响:在生物除磷过程中,亚硝酸盐可以作为电子受体,但也可以作为抑制剂。了解其作用对于高效废水处理至关重要 (杨英,2010)。

固态照明中的荧光粉

- 下转换氮化物材料:这些材料在固态白光照明技术中发挥着革命性的作用,提供丰富的发射颜色、高转换效率和低热降解 (Wang 等,2018)。

偏亚磷酸根作为配体

- 单体磷氧化阴离子:已经探索了偏亚磷酸根 (PO2 −) 在配位化学中的应用。偏亚磷酸根阴离子是一种新颖的配体,与传统配体相比具有独特的性质 (Abbenseth 等,2020)。

用于 LED 的荧光粉合成

- 用于固态照明的的高效绿色荧光粉:新型正硅酸盐绿色荧光粉 Ba9Lu2Si6O24:Ce3+ 的合成证明了氮化物荧光粉在 LED 技术中的潜力,因为它们具有很高的内部量子效率和出色的热稳定性 (Liu 等,2015)。

安全和危害

未来方向

Transition metal nitrides, including phosphorus nitride, have emerged as highly promising materials in the realm of solar energy conversion, owing to their exceptional physicochemical and optoelectronic properties . They have ignited extensive research interest in the development of efficient catalytic materials .

属性

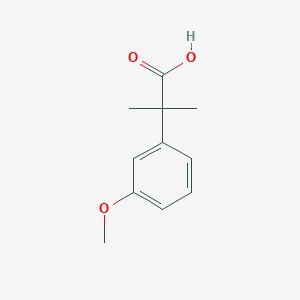

IUPAC Name |

azanylidynephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NP/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPJVJYWEDDOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

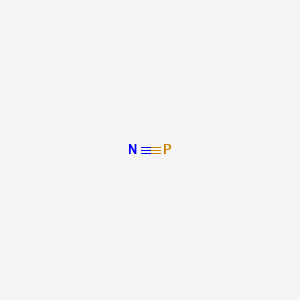

N#P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066255 | |

| Record name | Phosphorous nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.981 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorous nitride | |

CAS RN |

17739-47-8, 52934-12-0 | |

| Record name | Phosphorous nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052934120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous nitride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。